molecular formula C10H21NO2 B143546 N-(6-Hydroxyhexyl)butanamide CAS No. 137160-72-6

N-(6-Hydroxyhexyl)butanamide

Cat. No.: B143546
CAS No.: 137160-72-6
M. Wt: 187.28 g/mol
InChI Key: WVNBRADHVCQDKB-UHFFFAOYSA-N
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Description

N-(6-Hydroxyhexyl)butanamide is a secondary amide characterized by a butanamide backbone substituted with a 6-hydroxyhexyl group. The hydroxyhexyl chain in this compound may enhance solubility compared to purely alkyl-substituted amides, as seen in compounds like N-Hydroxyoctanamide (), which shares a similar hydroxyl-alkyl motif.

Properties

CAS No.

137160-72-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(6-hydroxyhexyl)butanamide

InChI

InChI=1S/C10H21NO2/c1-2-7-10(13)11-8-5-3-4-6-9-12/h12H,2-9H2,1H3,(H,11,13)

InChI Key

WVNBRADHVCQDKB-UHFFFAOYSA-N

SMILES

CCCC(=O)NCCCCCCO

Canonical SMILES

CCCC(=O)NCCCCCCO

Synonyms

Butanamide, N-(6-hydroxyhexyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares N-(6-Hydroxyhexyl)butanamide with structurally related amides from the evidence:

Compound Name Substituents/Functional Groups Key Properties/Applications Source
This compound Butanamide with 6-hydroxyhexyl chain Hypothetical: Enhanced solubility N/A
N-(6-Mercaptohexyl)benzamide Benzamide with 6-mercaptohexyl chain Thiol reactivity (e.g., metal coordination)
N-Cyclohexyl-4-phenylbutanamide Cyclohexyl and phenyl substituents Synthetic intermediate for hydrazine derivatives
N-Hydroxyoctanamide Hydroxyl group on octanamide chain Potential antioxidant or chelator
N-(4-Chlorophenyl)-N-hydroxypropanamide Chlorophenyl and hydroxy groups Antioxidant activity (DPPH radical scavenging)

Key Observations :

  • Hydrophilicity : The hydroxyl group in this compound likely improves aqueous solubility compared to purely alkyl-substituted amides like N-(6-mercaptohexyl)benzamide (). This aligns with trends observed in N-Hydroxyoctanamide (), where hydroxylation enhances polar interactions.
  • Synthetic Utility : The hydroxyhexyl chain may serve as a handle for further derivatization, similar to the hydrazinyl group in N-cyclohexyl-4-phenylbutanamide derivatives (), which are used in Ugi reactions.
Physicochemical Properties

While direct data for this compound are absent, inferences can be drawn from analogous compounds:

  • Melting Point : Hydroxy-substituted amides (e.g., N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide in ) typically exhibit melting points between 69–77°C due to hydrogen bonding.
  • Solubility: The hydroxyl group increases polarity, likely improving solubility in polar solvents (e.g., methanol, ethanol) compared to alkyl or aryl-substituted amides.
Stability and Reactivity
  • Hydroxyl Group Reactivity : The 6-hydroxyhexyl chain may undergo oxidation or esterification, similar to N-Hydroxyoctanamide ().
  • Amide Bond Stability : The butanamide backbone is expected to resist hydrolysis under physiological conditions, as seen in N-cyclohexyl-4-phenylbutanamide derivatives ().

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